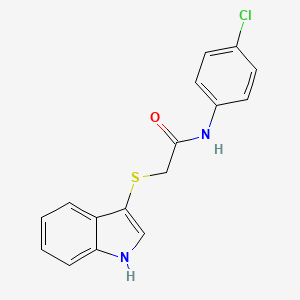

N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c17-11-5-7-12(8-6-11)19-16(20)10-21-15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDVBYJRFHGOIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the reaction of 4-chloroaniline with 1H-indole-3-thiol in the presence of an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon, hydrogen gas

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide has been investigated for its potential as an anticancer and anti-inflammatory agent. Research indicates that compounds with indole and sulfanyl groups can exhibit significant antitumor, antimicrobial, and anti-inflammatory activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, in a study evaluating the cytotoxic effects against multiple cancer cell lines, it was found to have notable activity against specific types of cancer cells .

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells, suggesting its potential use in treating inflammatory diseases like acute lung injury .

The interaction of this compound with biological targets has been a focal point of research:

- Enzyme Inhibition : The compound's mechanism of action often involves the inhibition of key enzymes or modulation of receptor activities. For example, it has been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses .

- Binding Affinity Studies : Interaction studies have utilized various techniques to assess the binding affinity of this compound to specific biological receptors, underscoring its therapeutic potential .

Material Science

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is used in the synthesis of more complex organic compounds through various chemical reactions, including Rhodium(III)-catalyzed coupling reactions .

| Study | Cell Line | Concentration (μM) | Inhibition (%) | Notes |

|---|---|---|---|---|

| Study A | NCI-H522 | 10 | 52.79 | Sensitive to compound |

| Study B | CCRF-CEM | 10 | -73.92 | Negative growth inhibition |

| Study C | HBE Cells | 5 | 63% (IL-6) | Effective anti-inflammatory |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-N’-[3-(1-ethyl-1H-indol-3-yl)propyl]urea

- 1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea

Uniqueness

N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is unique due to its specific structural features, such as the sulfanylacetamide bridge linking the 4-chlorophenyl and indole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₁₈H₁₈ClN₃OS

- Molecular Weight : Approximately 478.0 g/mol

- Functional Groups : Contains a chlorophenyl group, an indole moiety, and a sulfanyl functional group attached to an acetamide backbone.

The structural features of this compound enhance its biological activity, particularly through interactions with various enzymes and receptors.

The biological effects of this compound are primarily attributed to its ability to interact with molecular targets such as:

- Enzymes : The compound may inhibit key enzymes involved in cellular processes.

- Receptors : It can modulate receptor activity, affecting signaling pathways.

Research indicates that compounds containing indole and sulfanyl groups exhibit significant biological activities due to these interactions. For instance, the indole moiety can bind to specific sites on proteins, altering their function and leading to therapeutic effects in various contexts.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through several mechanisms:

- Cell Line Studies :

- Mechanistic Insights :

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that it exhibits significant activity against various bacterial strains:

- In Vitro Studies : The compound displayed effective inhibition against Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed through various assays:

- Cytokine Inhibition :

- Enzyme Activity :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | Similar indole structure; methyl substitution | Different pharmacological properties due to methyl group |

| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | Thiazolidine ring instead of indole | Unique thiazolidine core may confer distinct biological activities |

This table highlights how variations in structure can lead to different biological activities and therapeutic potentials.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

- Zhang et al. (2020) : Investigated the anticancer effects on multiple cell lines using MTT assays, demonstrating significant cytotoxicity comparable to established chemotherapeutics .

- Arafa et al. (2020) : Evaluated the anti-inflammatory properties using ELISA assays, confirming its ability to reduce inflammatory cytokines significantly .

Q & A

Q. What are the key physicochemical properties of N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, and how do they influence experimental design?

The compound has a molecular formula of C₁₆H₁₃ClN₂O and a molecular weight of 284.74 g/mol . Key properties include a LogP of 3.75 (indicating moderate lipophilicity), polar surface area of 44.89 Ų (suggesting moderate solubility), and three freely rotatable bonds. These properties guide solvent selection for synthesis (e.g., ethanol for crystallization) and bioavailability assessments in biological assays. The presence of a sulfanyl group and indole moiety may influence redox sensitivity and hydrogen-bonding interactions .

Q. What synthetic routes are reported for this compound, and what are critical optimization steps?

A common method involves reacting N-(4-chlorophenyl)acetamide with 3-mercaptoindole under basic conditions (e.g., K₂CO₃ in DMF). Critical steps include controlling reaction temperature (60–80°C) to avoid byproduct formation and using acetic anhydride for acetylation. Post-synthesis purification via recrystallization in ethanol yields high-purity crystals. Slow evaporation is recommended to obtain single crystals suitable for X-ray diffraction .

Q. How is the crystal structure of this compound characterized, and what software tools are used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system with specific unit cell parameters (e.g., space group P2₁/c). SHELX software (SHELXL-2019) is widely used for structure refinement, with validation via R factors (e.g., R₁ < 0.05). Hydrogen bonding between the acetamide carbonyl and indole NH groups stabilizes the crystal lattice, as observed in related analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from differences in assay conditions (e.g., pH, serum proteins). To address this:

- Perform dose-response curves under standardized protocols (e.g., Mosmann’s MTT assay for cytotoxicity ).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities independently.

- Compare results with structural analogs (e.g., benzothiazole derivatives) to isolate substituent-specific effects .

Q. What strategies optimize the bioactivity of this compound through structural modifications?

Key modifications include:

- Heterocyclic replacement : Substituting indole with benzothiazole (as in N-(4-chlorophenyl)-2-(benzothiazol-2-yloxy)acetamide ) enhances π-π stacking in enzyme active sites .

- Side-chain functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-chlorophenyl ring improves metabolic stability.

- Stereochemical control : Resolving racemic mixtures via chiral chromatography can isolate enantiomers with higher target selectivity .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

Common issues include disordered solvent molecules and twinning effects . Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.